Zosuquidar Trihydrochloride

P-glycoprotein inhibition multidrug resistance reversal potency comparison

Zosuquidar trihydrochloride is a third-generation P-gp inhibitor engineered for unambiguous transporter selectivity. Unlike elacridar (dual P-gp/BCRP) or tariquidar (BCRP substrate), zosuquidar at 0.5–1 µM selectively blocks P-gp without confounding MRP1 or BCRP inhibition. It minimizes chemotherapy PK interactions (only 15–25% AUC increase) versus valspodar. Validated for BBB penetration studies (oral 25–80 mg/kg) and as a clinical reference standard for P-gp functional assays. Choose zosuquidar when experimental clarity demands pure P-gp inhibition.

Molecular Formula C32H34Cl3F2N3O2
Molecular Weight 637.0 g/mol
CAS No. 167354-41-8
Cat. No. B1662489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZosuquidar Trihydrochloride
CAS167354-41-8
Synonyms(2R)-anti-5-(3-(4-(10,11-difluoromethanodibenzo-suber-5-yl)piperazin-1-yl)2-hydroxypropoxy)quinoline trihydrochloride
LY 335979
LY335979
RS 33295-198
RS-33295-198
zosuquidar trihydrochloride
Molecular FormulaC32H34Cl3F2N3O2
Molecular Weight637.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47
InChIInChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29-,30+,31?;;;/m1.../s1
InChIKeyZPFVQKPWGDRLHL-ZLYBXYBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Zosuquidar Trihydrochloride (LY335979): Third-Generation P-Glycoprotein Inhibitor for Multidrug Resistance Reversal


Zosuquidar trihydrochloride (LY335979, CAS 167465-36-3) is a third-generation, non-competitive inhibitor of the ATP-binding cassette transporter P-glycoprotein (P-gp/ABCB1) [1]. It was developed to overcome multidrug resistance (MDR) in cancer cells by selectively blocking P-gp-mediated drug efflux [2]. Zosuquidar binds to the substrate recognition site of P-gp with high affinity (Kd = 79 nM), preventing ATP-dependent transport of chemotherapeutic agents . Unlike earlier-generation P-gp inhibitors, third-generation agents such as zosuquidar were specifically designed to minimize off-target interactions with cytochrome P450 enzymes and other drug transporters [2].

Why P-Glycoprotein Inhibitors Are Not Interchangeable: Comparative Analysis of Zosuquidar Trihydrochloride Versus Alternative P-gp Modulators


P-glycoprotein inhibitors cannot be interchanged due to substantial differences in potency, transporter selectivity, and clinical pharmacokinetic interaction profiles across generations and within the third-generation class [1]. First-generation inhibitors (verapamil, cyclosporin A) exhibit sub-micromolar potency and unacceptable off-target toxicity [2]. Second-generation agents (valspodar/PSC 833) show improved tolerability but unpredictable pharmacokinetic interactions due to CYP3A4 inhibition [2]. Even among third-generation inhibitors, critical differences exist: elacridar potently inhibits BCRP in addition to P-gp, while tariquidar is a BCRP substrate [3]. Therefore, selection of a specific P-gp inhibitor for research applications must be guided by quantitative comparative evidence on potency, selectivity, and pharmacokinetic impact—not generic class membership [1].

Quantitative Differentiation Evidence for Zosuquidar Trihydrochloride (LY335979) Versus Key Comparators


Potency Differentiation: Zosuquidar Exhibits Nanomolar P-gp Inhibition Ki of 59 nM Versus 2.5-4.0 µM IC50 for First-Generation Inhibitors Verapamil and Cyclosporin A

Zosuquidar demonstrates a Ki of 59 nM for P-glycoprotein inhibition in cell-free assays [1]. In contrast, the first-generation P-gp inhibitors verapamil and cyclosporin A exhibit IC50 values of 2.5 µM and 4.0 µM, respectively, in the KBV cell line model . The potency difference exceeds 40-fold (59 nM vs. 2.5 µM).

P-glycoprotein inhibition multidrug resistance reversal potency comparison

Transporter Selectivity: Zosuquidar Does Not Modulate MRP1 or BCRP at Concentrations 100-Fold Above P-gp Ki, Unlike Elacridar Which Potently Inhibits BCRP

Zosuquidar at 0.5 µM fully reversed vinorelbine resistance in P-gp-expressing HL60/Vinc cells but showed no modulation of MRP1-mediated resistance in HL60/ADR cells at any concentration tested [1]. At 5 µM, a concentration approximately 100-fold higher than its P-gp Ki, zosuquidar had little to no effect on BCRP-transfected MCF-7 cells [1]. In direct contrast, elacridar (GF120918) inhibits BCRP with an IC50 of 0.16 µM .

ABC transporter selectivity BCRP inhibition MRP1 modulation

Pharmacokinetic Impact on Chemotherapy Agents: Zosuquidar Produces Modest 15-25% Increase in Doxorubicin AUC Versus Clinically Significant CYP3A4 Inhibition by Valspodar (PSC 833)

In a Phase I trial with 40 patients receiving intravenous zosuquidar (≥500 mg) coadministered with doxorubicin, doxorubicin clearance decreased by 17-22% and AUC increased by 15-25% [1]. This modest change was without demonstrable clinical significance [1]. In contrast, the second-generation inhibitor valspodar (PSC 833) demonstrates substantial CYP3A4 inhibition, with IC50 of 1.5 µM, producing unpredictable and clinically significant pharmacokinetic interactions with multiple chemotherapeutic agents [2].

drug-drug interaction pharmacokinetics chemotherapy combination

Oral Bioavailability and Clinical Dosing: Zosuquidar Achieves Target P-gp Inhibition at 300 mg/m2 Oral MTD with Predictable PK, Unlike Tariquidar's Variable Absorption and BCRP Substrate Limitations

Zosuquidar demonstrates predictable oral pharmacokinetics with a maximum tolerated dose (MTD) of 300 mg/m2 administered every 12 hours for 4 days [1]. At this dose, higher plasma concentrations correlated with greater P-gp inhibition in natural killer cells [1]. In contrast, tariquidar is itself a substrate for BCRP/ABCG2, which limits its effectiveness as a brain delivery enhancer and contributes to variable absorption [2].

oral bioavailability maximum tolerated dose clinical pharmacokinetics

ATPase Modulation Differences: Zosuquidar Inhibits P-gp ATPase Activity in Native Membrane Environment (IC50 10-40 nM) Versus Elacridar's BCRP Cross-Inhibition Profile

In native membrane and proteoliposome environments, zosuquidar inhibits ATPase activity of P-gp with IC50 values in the 10-40 nM range [1]. In a comparative study using purified human P-gp in detergent micelles, the EC50 values for ATPase modulation were 10.22 ± 2.75 µM for zosuquidar, 6.68 ± 1.32 µM for tariquidar, and 8.86 ± 1.53 µM for elacridar [2]. Notably, elacridar also inhibits BCRP (IC50 = 0.16 µM) , whereas zosuquidar does not modulate BCRP activity [3].

P-gp ATPase activity transporter inhibition mechanism third-generation inhibitor comparison

Optimal Research and Procurement Application Scenarios for Zosuquidar Trihydrochloride (LY335979)


P-gp-Specific Transporter Studies in BCRP/MRP1 Co-Expressing Cell Systems

When conducting drug transport or resistance reversal studies in cellular models that co-express P-gp, MRP1, and BCRP (e.g., Caco-2, MDCK-MDR1-BCRP, or certain cancer cell lines), zosuquidar is the preferred inhibitor. Unlike elacridar which inhibits both P-gp and BCRP (BCRP IC50 = 0.16 µM), zosuquidar at 0.5-1 µM selectively blocks P-gp without modulating MRP1 or BCRP [1]. This selectivity enables unambiguous attribution of observed effects specifically to P-gp inhibition rather than confounding multi-transporter blockade. The established working concentration range of 0.5-1 µM corresponds to approximately 10-20× its P-gp Ki of 59 nM, providing a validated window for complete P-gp inhibition without off-target effects .

In Vivo Combination Chemotherapy Studies Requiring Minimal PK Drug-Drug Interaction

For preclinical efficacy studies where a P-gp inhibitor is coadministered with chemotherapy agents (doxorubicin, vinorelbine, paclitaxel, or vincristine), zosuquidar offers a critical advantage. Clinical data demonstrate that at doses ≥500 mg (achieving therapeutic P-gp inhibition), zosuquidar produces only a 15-25% increase in doxorubicin AUC and 17-22% decrease in clearance [2]. This modest effect is without demonstrable clinical significance, in contrast to valspodar (PSC 833) which produces unpredictable and clinically significant PK interactions via CYP3A4 inhibition (IC50 = 1.5 µM) [3]. For researchers designing combination therapy experiments, zosuquidar minimizes the confounding variable of altered chemotherapy pharmacokinetics, enabling cleaner interpretation of efficacy outcomes directly attributable to P-gp inhibition.

Oral Dosing Regimens in Murine Brain Penetration Studies

When evaluating the role of P-gp at the blood-brain barrier (BBB) using oral administration routes, zosuquidar provides predictable systemic exposure without the BCRP substrate limitation observed with tariquidar [4]. Zosuquidar is not a BCRP substrate, whereas tariquidar is effluxed by BCRP, limiting its accumulation and effectiveness as a brain delivery enhancer [4]. In mouse models, oral zosuquidar at 25-80 mg/kg administered 1 hour before intravenous paclitaxel significantly enhanced brain penetration of the chemotherapeutic agent [5]. For researchers studying CNS delivery of P-gp substrate drugs, zosuquidar offers superior and more reproducible BBB modulation compared to tariquidar.

Flow Cytometry-Based Functional P-gp Activity Assays in Clinical Samples

For ex vivo functional assessment of P-gp activity in patient-derived cells (e.g., leukemic blasts, circulating tumor cells), zosuquidar serves as a validated positive control inhibitor. Clinical studies have established that zosuquidar plasma concentrations correlate directly with the degree of P-gp inhibition measured by dual fluorescence cytometry in natural killer cells [2]. The compound has been validated for P-gp functional blockade in CD56+ lymphocytes both in isolated form (IC50 = 1.2 nM) and in whole blood (IC50 = 174 nM) . This established methodology and quantitative inhibition benchmarks make zosuquidar the reference standard for clinical pharmacodynamic studies of P-gp function, enabling cross-study comparability of functional P-gp activity measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zosuquidar Trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.